2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-21-13-7-6-9(8-12(13)17(19)20)14-16-11-5-3-2-4-10(11)15(18)22-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDQDNKDCVDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxybenzaldehyde to produce 4-methoxy-3-nitrobenzaldehyde. This intermediate is then subjected to a cyclization reaction with anthranilic acid under acidic conditions to form the benzoxazinone core.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-(4-amino-3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
Substitution: 2-(4-methoxy-3-substituted phenyl)-4H-3,1-benzoxazin-4-one.
Oxidation: 2-(4-methoxy-3-nitrobenzaldehyde)-4H-3,1-benzoxazin-4-one
Scientific Research Applications
2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. Additionally, the benzoxazinone core can interact with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly impact melting points, spectral characteristics, and stability:
*Predicted based on structural analogs.
- Methoxy vs. Nitro Groups : The methoxy group in the target compound improves solubility in polar solvents compared to nitro or bromo substituents .
- Fluorescence Properties : Nitro groups at specific positions (e.g., 3-nitro in ) enhance fluorescence via intramolecular hydrogen bonding (IHB). The target compound’s 3-nitro and 4-methoxy groups may similarly influence IHB and spectral behavior.
Antimicrobial Activity:
- 2-(3-Nitrophenyl) : Exhibits significant activity against Bacillus subtilis (MIC: 12.5 µg/mL) .
- 2-(4-Bromophenyl) : Weak against Staphylococcus aureus (MIC: >50 µg/mL) .
- Target Compound : Anticipated activity due to nitro group’s electron-withdrawing effects, but methoxy may modulate selectivity.
Enzyme Inhibition:
- 2-(Furan-2-yl) : Inhibits Cathepsin G (IC₅₀: 5.5 µM) via H-bonding with Ser181 and His44 .
- 2-(2-Iodophenyl) : Potent C1r serine protease inhibition (IC₅₀: 0.84 µM) .
- Target Compound : The 3-nitro group may enhance binding to proteases, while methoxy could improve pharmacokinetic properties.
Antioxidant Activity:
- Quinazolin-4-imine derivatives (e.g., 2-phenyl) show IC₅₀: 2.66 ppm against DPPH radicals, whereas benzoxazinones lack activity .
Biological Activity
2-(4-Methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.
The chemical structure of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is characterized by the presence of a methoxy group and a nitro group attached to a benzoxazinone core. Its molecular formula is , and it has a molecular weight of approximately 302.25 g/mol.
Antimicrobial Activity
Research indicates that benzoxazinones exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of benzoxazinones can inhibit various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one have demonstrated effective minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzoxazinone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-(4-Methoxy-3-nitrophenyl)-... | S. aureus | 16 |
| E. coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
The antifungal properties of benzoxazinones are also notable. Studies have reported that these compounds can inhibit fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis.
Table 2: Antifungal Activity of Benzoxazinone Derivatives
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| 2-(4-Methoxy-3-nitrophenyl)-... | C. albicans | 32 |
| A. niger | 64 |
Anticancer Potential
Emerging research suggests that benzoxazinones may possess anticancer properties. Investigations into their ability to induce apoptosis in cancer cells have shown promising results. For example, certain derivatives have been observed to inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the effects of a related benzoxazinone on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspases, leading to cell cycle arrest at the G1 phase.
The biological activities of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzoxazinones act as inhibitors of key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : These compounds can disrupt the integrity of microbial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclodehydration of substituted anthranilic acid derivatives. For example, reacting 2-amino-4-methoxy-3-nitrobenzoic acid with benzoyl chloride in pyridine forms an intermediate, which undergoes dehydrative cyclization using acetic anhydride or silica-bound benzoyl chloride (SBBC) . SBBC offers advantages like recyclability and reduced waste in solid-phase synthesis .
- Key Variables : Temperature (80–120°C), solvent (pyridine or DMF), and dehydrating agent (acetic anhydride vs. SBBC) critically affect yield. SBBC typically achieves >75% yield compared to traditional methods .
Q. How is the structure of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one validated experimentally?
- Analytical Workflow :
- FTIR : Confirm carbonyl (C=O) stretch at ~1750–1780 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), and aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weight (e.g., 312.28 g/mol).
Q. What are the primary biological or material science applications of benzoxazinone derivatives?
- Biological Activity : Benzoxazinones exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one shows activity against Bacillus subtilis, while methoxy groups enhance solubility for CNS-targeted drug candidates .
- Materials Science : The nitro group’s electron-withdrawing nature stabilizes charge-transfer complexes, potentially enabling conductive polymers or fluorescent probes .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxy-3-nitrophenyl substituent influence reactivity in nucleophilic ring-opening reactions?
- Mechanistic Insight : The nitro group activates the carbonyl carbon toward nucleophilic attack (e.g., by amines or hydrazines) via electron withdrawal, while the methoxy group’s steric bulk directs regioselectivity. Computational studies (DFT) show reduced activation energy (~15–20 kJ/mol) compared to non-nitrated analogs .
- Experimental Validation : Hydrazine hydrate in ethanol at reflux yields hydrazide derivatives, confirmed by IR (υNH at 3270–3431 cm⁻¹) and NMR .
Q. What strategies resolve contradictions in reported antibacterial efficacy of benzoxazinones?
- Case Study : While 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibits strong activity against Bacillus subtilis, analogs with bromo substituents show weaker effects .
- Resolution :
- Lipophilicity Analysis : LogP values (e.g., 2.8 vs. 3.5) correlate with membrane permeability differences.
- Target-Specific Assays : Use β-lactamase inhibition assays to differentiate broad-spectrum vs. target-specific activity .
Q. How can computational methods predict the binding affinity of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one to serine proteases like C1r?
- Protocol :
Docking (AutoDock 4.0) : Align the nitro group with the catalytic triad (His57, Asp102, Ser195) of C1r.
MD Simulations (GROMACS) : Assess stability of the enzyme-inhibitor complex over 100 ns.
MM-PBSA : Calculate binding free energy (ΔG ~ -35 kcal/mol indicates high affinity) .
- Validation : Compare IC₅₀ values (e.g., 7-chloro-2-[(2-iodophenyl)amino] analog: IC₅₀ = 0.8 µM) with docking scores .
Q. What are the challenges in scaling up benzoxazinone synthesis while maintaining enantiomeric purity?
- Optimization :
- Catalytic Asymmetry : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves enantiomers, confirmed by chiral HPLC .
Methodological Notes
- Synthesis : Prioritize SBBC for eco-friendly, high-yield protocols .
- Characterization : Combine XRD with spectroscopic methods to resolve structural ambiguities (e.g., nitro vs. carbonyl vibrations) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and assess cytotoxicity (MTT assay) to exclude false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
